Sigmoidin A

Catalog No.
S596872
CAS No.
87746-48-3
M.F
C25H28O6
M. Wt
424.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sigmoidin A

CAS Number

87746-48-3

Product Name

Sigmoidin A

IUPAC Name

(2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C25H28O6/c1-13(2)5-7-15-9-18(17(8-6-14(3)4)25(30)24(15)29)21-12-20(28)23-19(27)10-16(26)11-22(23)31-21/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3/t21-/m0/s1

InChI Key

BVHLNRAYBCPKOY-NRFANRHFSA-N

SMILES

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C

Synonyms

5,7,3′,4′-Tetrahydroxy-2′,5′-diprenylflavanone; (2S)-2-[3,4-Dihydroxy-2,5-bis(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one

Canonical SMILES

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C

Isomeric SMILES

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)C

Description

The exact mass of the compound Sigmoidin A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavanone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sigmoidin A is a natural compound with the chemical formula C25H28O6, primarily isolated from the roots of the plant species Erythrina sigmoidea and Glycyrrhiza species. This compound belongs to the class of flavonoids and is recognized for its unique structural features, which include multiple hydroxyl groups and a distinctive cyclic structure that contributes to its biological activity. Sigmoidin A has garnered attention in pharmacological research due to its potential health benefits, including cytotoxic, anti-inflammatory, and antioxidant properties .

Involving Sigmoidin A typically include various pathways that highlight its reactivity and interaction with biological systems. Notably, it can undergo oxidation and reduction reactions due to the presence of hydroxyl groups, which can affect its antioxidant capacity. Additionally, Sigmoidin A has been studied for its role in metabolic pathways where it acts as a metabolite, influencing biochemical processes within living organisms .

Sigmoidin A exhibits significant biological activities that make it a compound of interest in medicinal chemistry. Key activities include:

  • Cytotoxic Effects: Research has indicated that Sigmoidin A can induce cell death in certain cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Properties: The compound has shown effectiveness in reducing inflammation markers, making it a candidate for treating inflammatory diseases.
  • Antioxidant Activity: Sigmoidin A's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage .

The synthesis of Sigmoidin A can be approached through various methods:

  • Natural Extraction: The primary method involves extracting the compound from the roots of Erythrina sigmoidea or Glycyrrhiza species using solvents such as ethanol or methanol.
  • Chemical Synthesis: Although less common, synthetic routes have been explored that involve coupling reactions and modifications of simpler flavonoid precursors to achieve the desired structure of Sigmoidin A .

Sigmoidin A has several promising applications:

  • Pharmaceutical Development: Due to its cytotoxic and anti-inflammatory properties, it is being investigated for potential use in developing new therapeutic agents for cancer and inflammatory diseases.
  • Nutraceuticals: Its antioxidant properties position it as a valuable ingredient in dietary supplements aimed at promoting health and preventing diseases related to oxidative stress.
  • Cosmetic Industry: The compound's antioxidant effects are also being explored for use in skincare products aimed at reducing skin aging and damage from environmental factors .

Research into the interactions of Sigmoidin A with other biomolecules is ongoing. Studies have indicated that it may interact with various enzymes and receptors involved in inflammatory pathways. Understanding these interactions is crucial for elucidating its mechanisms of action and optimizing its therapeutic potential. Additionally, interaction studies often focus on how Sigmoidin A affects signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells .

Several compounds share structural or functional similarities with Sigmoidin A. Here are some notable examples:

Compound NameChemical FormulaKey Activities
Sigmoidin EC25H26O5Anti-inflammatory, antioxidant
GlycyrrhizinC30H46O4SAnti-inflammatory, antiviral
QuercetinC15H10O7Antioxidant, anti-inflammatory
RutinC27H30O16Antioxidant, anti-inflammatory

Uniqueness of Sigmoidin A:

  • While many similar compounds exhibit antioxidant and anti-inflammatory properties, Sigmoidin A's specific cytotoxic effects against certain cancer cell lines set it apart. Its unique structural features may also contribute to distinct biological activities not observed in other flavonoids .

XLogP3

5.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

424.18858861 g/mol

Monoisotopic Mass

424.18858861 g/mol

Heavy Atom Count

31

Other CAS

87746-48-3

Wikipedia

Sigmoidin A

Dates

Modify: 2024-02-18

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